2-(4-bromophenoxy)-3-ethylpentanoic acid
Description
2-(4-Bromophenoxy)-3-ethylpentanoic acid is a brominated aromatic carboxylic acid derivative with the molecular formula C₁₃H₁₅BrO₄ and a molecular weight of 301.18 g/mol . Its structure comprises a pentanoic acid backbone substituted with a 4-bromophenoxy group at position 2 and an ethyl group at position 3 (Figure 1). The compound is cataloged under the identifier EN300-205663 and has the CAS registry number 1931933-43-5 .
Properties
CAS No. |
2413867-69-1 |
|---|---|
Molecular Formula |
C13H17BrO3 |
Molecular Weight |
301.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenoxy)-3-ethylpentanoic acid typically involves the following steps:
Esterification: The starting materials, 4-bromophenol and 3-ethylpentanoic acid, are reacted in the presence of a strong acid catalyst (e.g., sulfuric acid) to form the ester.
Purification: The resulting ester is purified through recrystallization or distillation to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. Advanced purification techniques, such as column chromatography, may be employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromophenoxy)-3-ethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the bromophenoxy group to a corresponding hydroxyl group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-(4-bromophenoxy)-3-ethylpentanoic acid can be oxidized to form 2-(4-bromophenoxy)-3-ethylpentanoic acid.
Reduction: Reduction can yield 2-(4-hydroxyphenoxy)-3-ethylpentanoic acid.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromophenoxy)-3-ethylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-3-ethylpentanoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(4-bromophenoxy)-3-ethylpentanoic acid with structurally or functionally related brominated phenoxy-carboxylic acids.
Structural and Physicochemical Comparisons
Research Findings
- Heterocyclic Synthesis: 3-(4-Bromobenzoyl)prop-2-enoic acid has been used to synthesize nicotinate derivatives via reactions with ethyl cyanoacetate, highlighting the utility of brominated enoic acids in generating nitrogen-containing heterocycles .
- Intermediate Utility: Propanoic acid analogs (e.g., 2-(4-Bromo-3-methylphenoxy)propanoic acid) are documented as intermediates in chemical synthesis, suggesting analogous roles for the target compound .
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